1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione
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Overview
Description
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione is a complex organic compound that features a unique combination of heterocyclic and aromatic structures. The presence of the 1,2,4-oxadiazole ring, azetidine ring, and phenyl group makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives . The final step involves coupling the azetidine and oxadiazole intermediates with a phenylbutane-1,4-dione moiety under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
- 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Uniqueness
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione stands out due to its unique combination of the 1,2,4-oxadiazole and azetidine rings, along with the phenylbutane-1,4-dione moiety
Properties
IUPAC Name |
1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-17-16(22-18-11)13-9-19(10-13)15(21)8-7-14(20)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVWEFQNOQXYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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